molecular formula C18H15FN4O3S B2754453 (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1448028-19-0

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2754453
CAS RN: 1448028-19-0
M. Wt: 386.4
InChI Key: BVXUIBYDCOAMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H15FN4O3S and its molecular weight is 386.4. The purity is usually 95%.
BenchChem offers high-quality (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Agents

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its potential use as an antiviral agent, possibly offering a new avenue for the treatment of viral infections.

Anti-HIV Activity

N-arylsulfonyl-3-acetylindole derivatives, which are structurally related to our compound, have been evaluated as HIV-1 inhibitors . The presence of the sulfonyl group and the indole moiety in these compounds contributes to their anti-HIV activity, indicating that our compound may also serve as a lead structure for developing new anti-HIV medications.

Anticancer Applications

The indole scaffold is found in many synthetic drug molecules and is known for its affinity to bind to multiple receptors, which is useful in cancer treatment . The structural features of our compound, particularly the presence of the azetidine and triazole rings, could be exploited in the design of new anticancer drugs.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial properties, including activity against bacteria and fungi . The compound could be investigated for its potential use as an antimicrobial agent, which could lead to the development of new treatments for various infectious diseases.

Enzyme Inhibition

The triazole moiety is often associated with enzyme inhibition, which is crucial in drug development for diseases like cancer and neurodegenerative disorders . The compound’s triazole ring could interact with specific enzymes, making it a candidate for enzyme inhibitor drugs.

Polymer Synthesis

Azetidines are used in polymer synthesis due to their unique reactivity driven by ring strain . The azetidine ring in our compound could be utilized in the development of new polymers with potential applications in materials science.

Drug Discovery

Azetidines appear in bioactive molecules and are considered a privileged motif in medicinal chemistry . Our compound could be used as a motif in drug discovery, particularly for the development of drugs with a novel mechanism of action.

Material Templating

The reactivity of azetidines makes them suitable for applications such as material templating . The compound could be explored for its use in creating templates for the synthesis of complex materials with specific properties.

Mechanism of Action

properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-13-6-8-15(9-7-13)27(25,26)16-11-22(12-16)18(24)17-10-20-23(21-17)14-4-2-1-3-5-14/h1-10,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUIBYDCOAMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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